1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone
Overview
Description
1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydroximinoyl chlorides and terminal alkynes in the presence of a catalyst . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone can be compared with other isoxazole derivatives, such as:
3-ethyl-benzo[d]isoxazole: Known for its BRD4 inhibitory activity and potential in cancer treatment.
3-substituted isoxazoles: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-bromo-1-(3-phenylmethoxy-1,2-oxazol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-7-10(15)11-6-12(14-17-11)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFSVXHASPPWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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